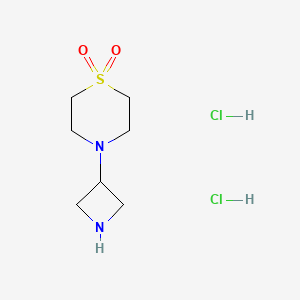

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

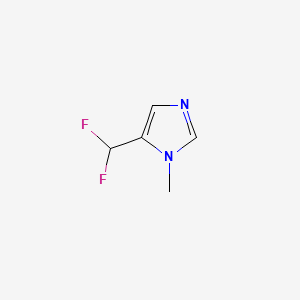

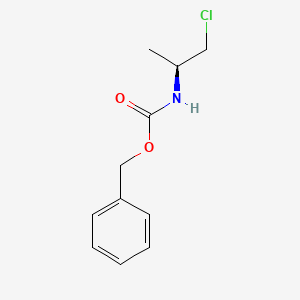

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, also known as Azetidine-3-thione, is an organic compound with a wide range of applications in chemical synthesis and scientific research. Azetidine-3-thione is a white solid with a molecular formula of C4H9NO2S.HCl. It is soluble in water and other polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). Azetidine-3-thione has been used in many scientific research applications, such as drug discovery, organic synthesis, and biochemical studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Building Blocks in Medicinal Chemistry Thiomorpholine and its dioxide variant are crucial in medicinal chemistry, serving as foundational elements for creating novel compounds with potential therapeutic effects. The synthesis of novel bicyclic thiomorpholine analogs, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, from cost-effective materials showcases their importance. These bicyclic structures have shown intriguing biological profiles, underscoring their value in developing new medicinal agents (Walker & Rogier, 2013).

Antimicrobial Activity Research into thiomorpholine derivatives has demonstrated their potential in fighting bacterial infections. A study highlighted the synthesis of novel 1,4-disubstituted 1,2,3-triazoles using 4-(prop-2-yn-1-yl)thiomorpholine and its 1,1-dioxide variant, revealing significant antibacterial activity against pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa. These compounds present a promising avenue for developing new antibacterial drugs (Battula et al., 2016).

Antimicrobial and Bioactive Molecule Development Further research into thiomorpholine derivatives has explored their utility in creating bioactive molecules with lower toxicity and enhanced safety. The preparation of thiomorpholine derivatives through nucleophilic substitution reactions has been investigated for their antimicrobial properties, with modifications aimed at increasing microbial intracellular concentration to combat resistance. This research direction indicates the versatility of thiomorpholine derivatives in therapeutic applications (Kardile & Kalyane, 2010).

Catalysis and Synthetic Applications The use of thiomorpholine derivatives extends into catalysis, showcasing their role in facilitating chemical reactions. A particular study discussed the efficient synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives via a one-pot procedure. These compounds were evaluated for their antibacterial activity and free radical scavenging ability, further illustrating the compound's multifaceted applications in both medicinal chemistry and as potential antioxidants (Sreerama et al., 2020).

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHOLMAQHXNIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)

![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)

![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)

![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)